N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide
Overview
Description
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a naphthalene ring, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Naphthalene Derivative Synthesis: The naphthalene ring is functionalized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling Reaction: The bromophenyl intermediate is coupled with the naphthalene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Final Compound: The final step involves the condensation of the coupled product with 4-ethoxybenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its specific binding properties.
Mechanism of Action
The mechanism of action of N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[2-[(3-chlorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide
- N-[(E)-[2-[(3-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide
Uniqueness
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and binding properties. This makes it distinct from its chlorinated or fluorinated analogs, potentially offering different biological activities and applications.
Properties
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O3/c1-2-32-23-13-10-21(11-14-23)27(31)30-29-17-25-24-9-4-3-7-20(24)12-15-26(25)33-18-19-6-5-8-22(28)16-19/h3-17H,2,18H2,1H3,(H,30,31)/b29-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRHVDQIUVXLSU-STBIYBPSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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